N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide
Description
N-{[1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is a hybrid heterocyclic compound combining a thiophene ring, a 1,2,3-triazole moiety, and a thiazole-carboxamide group. This structure leverages the electronic and steric properties of sulfur-containing heterocycles (thiophene and thiazole) and the click-chemistry-derived triazole linker. Such compounds are often explored for their biological activities, including anticancer, antimicrobial, and antifungal properties, due to their ability to interact with cellular targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c17-11(9-6-18-7-13-9)12-4-8-5-16(15-14-8)10-2-1-3-19-10/h1-3,5-7H,4H2,(H,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRUECYNVHQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the triazole and thiazole rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired rings.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Generation of various substituted thiazole and triazole derivatives.
Scientific Research Applications
Chemistry and Biology: N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is used in the synthesis of novel organic compounds and as a building block in medicinal chemistry. Its unique structure makes it a valuable candidate for drug discovery and development.
Medicine: The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.
Industry: In the material science industry, this compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound is structurally analogous to several triazole-thiazole hybrids, but its unique substitution pattern (thiophene at the triazole N1 position and carboxamide at the thiazole C4) distinguishes it. Key comparisons include:
Analysis :
- Bioisosteric Replacements : Replacing benzofuran (8b) with thiazole introduces a nitrogen atom, which may alter solubility and hydrogen-bonding capacity .
Key Challenges :
- Steric hindrance from the thiophene group may reduce reaction efficiency compared to smaller substituents (e.g., methyl or methoxy groups in 8a, 8d) .
- Carboxamide formation requires anhydrous conditions to avoid hydrolysis, a common issue noted in analogous syntheses .
Computational and Crystallographic Insights
- Docking Studies : For analogs like 9c, molecular docking reveals interactions with ATP-binding pockets (e.g., hydrophobic interactions with bromophenyl groups and hydrogen bonds with carboxamide) . The target compound’s thiophene may occupy additional hydrophobic pockets.
- Crystallography : SHELXL-refined structures of similar compounds (e.g., nitroimidazole-triazole hybrids) show planar triazole-thiazole systems, critical for stacking interactions .
Q & A
Q. Table 1: Representative Synthetic Yields and Conditions
| Step | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole formation | CuAAC | CuI, L-proline, HO/EtOH | 85 | |
| Amidation | EDCI/HOBt | DMF, RT, 24 hrs | 70 | |
| Microwave amidation | EDCI/HOBt | DMF, 100°C, 30 mins | 88 |
Q. Table 2: Biological Activity of Analogues
| Compound | MIC (S. aureus) (µg/mL) | IC (COX-2) (nM) | Cytotoxicity (HEK-293, IC) |
|---|---|---|---|
| Thiophene analog | 2.5 | 15 | >100 |
| Furan analog | 10 | 150 | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
